molecular formula C16H12N4O3 B11708136 N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide

Cat. No.: B11708136
M. Wt: 308.29 g/mol
InChI Key: HOCVLMLSRSMKIY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 1H-indole-7-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The C=N bond can be reduced to form the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents at the nitro position.

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and the indole moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide is unique due to the presence of both the nitro group and the indole moiety. The nitro group enhances its reactivity and potential for various chemical transformations, while the indole moiety contributes to its biological activity and binding interactions with molecular targets .

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

InChI

InChI=1S/C16H12N4O3/c21-16(14-3-1-2-12-8-9-17-15(12)14)19-18-10-11-4-6-13(7-5-11)20(22)23/h1-10,17H,(H,19,21)/b18-10+

InChI Key

HOCVLMLSRSMKIY-VCHYOVAHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC=C2

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.